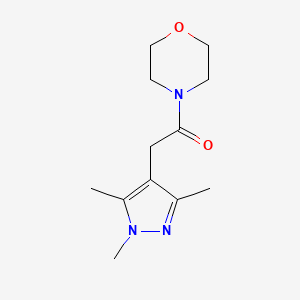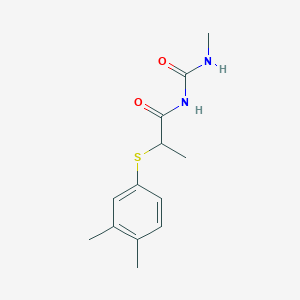
N-cyclopentyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, or CTMP, is a novel psychoactive substance that has been gaining attention in the scientific community for its potential applications in research. CTMP is a synthetic compound that belongs to the pyrazolam class of drugs, which are known for their anxiolytic and sedative effects.
作用机制
CTMP is believed to work by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This mechanism of action is similar to that of other psychostimulant drugs, such as cocaine and amphetamines.
Biochemical and Physiological Effects:
CTMP has been shown to increase locomotor activity and produce a dose-dependent decrease in body temperature in animal studies. It has also been shown to increase dopamine and serotonin levels in the brain, leading to increased reward-seeking behavior and potential for abuse.
实验室实验的优点和局限性
CTMP has several advantages for lab experiments, including its high potency and selectivity for dopamine and norepinephrine reuptake inhibition. However, its potential for abuse and lack of long-term safety data are limitations that must be considered.
未来方向
There are several future directions for research on CTMP. One area of interest is its potential as a treatment for anxiety disorders and insomnia. Additionally, further studies are needed to investigate its effects on dopamine and serotonin neurotransmission and its potential for abuse. Long-term safety data are also needed to determine its potential as a therapeutic agent.
合成方法
CTMP is synthesized through a multi-step process that involves the reaction of 1,3,5-trimethylpyrazole with cyclopentanone, followed by the addition of methylamine and acetic anhydride. The resulting product is purified through recrystallization and characterized through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
CTMP has been used in scientific research to study its effects on the central nervous system. It has been shown to have anxiolytic and sedative properties, making it a potential candidate for the treatment of anxiety disorders and insomnia. CTMP has also been used in animal studies to investigate its effects on dopamine and serotonin neurotransmission, which may have implications for the treatment of substance use disorders.
属性
IUPAC Name |
N-cyclopentyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-10-13(11(2)17(4)15-10)9-14(18)16(3)12-7-5-6-8-12/h12H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFZSQVHBSDMNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)N(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7505453.png)
![1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505460.png)




![2-(2-oxo-2-pyrrolidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7505502.png)
![2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-(3-methoxypropyl)acetamide](/img/structure/B7505507.png)




![1-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7505564.png)